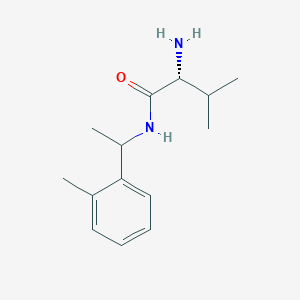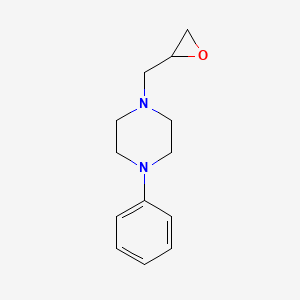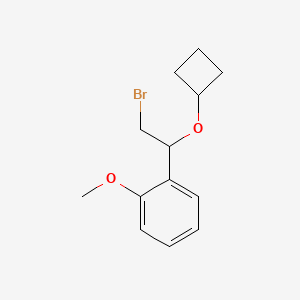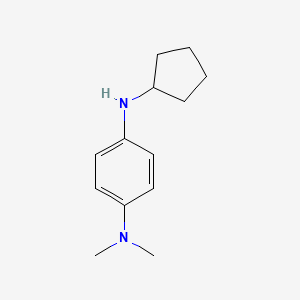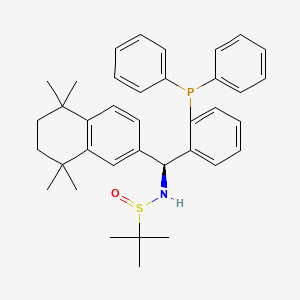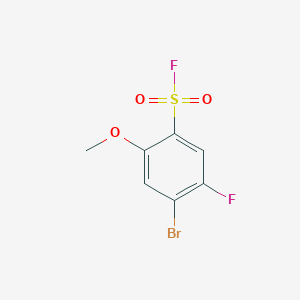![molecular formula C18H20N2O4 B13644195 N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two hydroxyethyl groups and two carboxamide groups, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with diethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield biphenyl-4,4’-dicarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its role in drug delivery systems and as a potential pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Known for its use in organic electronics and optoelectronic devices.
N,N’-Bis-(2,4-dinitrophenyl)-3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diamine: Utilized in various chemical applications.
Uniqueness
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide stands out due to its combination of hydroxyethyl and carboxamide groups, which provide unique reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C18H20N2O4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24) |
Clave InChI |
DYTOKIFQODXEJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

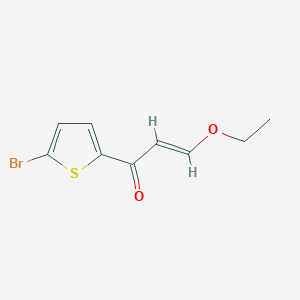
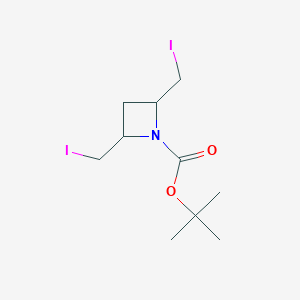
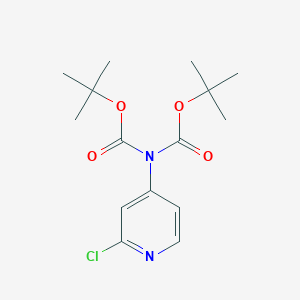
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
